Bromotrifluoroethylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,2,2-trifluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF3/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCANDRGVPTASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF3 | |
| Record name | BROMOTRIFLUOROETHYLENE | |
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Related CAS |
55157-25-0 | |
| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55157-25-0 | |
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DSSTOX Substance ID |
DTXSID0060513 | |
| Record name | Bromotrifluoroethene | |
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Molecular Weight |
160.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromotrifluoroethylene appears as a colorless gas (boiling point -2 to 0 °C) shipped in cylinders or, if polymerized, a liquid. Heating the containers of gas may cause them to rupture violently and rocket. Polymeric bromotrifluoroethylene is a clear oily liquid of widely variable viscosity and density., Colorless gas; Clear oily liquid if polymerized (available in different viscosities and densities); [CAMEO] Liquefied gas; [MSDSonline] | |
| Record name | BROMOTRIFLUOROETHYLENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bromotrifluoroethylene | |
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CAS No. |
598-73-2, 55157-25-0 | |
| Record name | BROMOTRIFLUOROETHYLENE | |
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| Record name | 1-Bromo-1,2,2-trifluoroethene | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromotrifluoroethylene | |
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| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |
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| Record name | Ethene, 1-bromo-1,2,2-trifluoro- | |
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| Record name | Bromotrifluoroethene | |
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| Record name | Bromotrifluoroethylene | |
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Synthesis and Properties of Btfe
Synthesis of Bromotrifluoroethylene
A common and high-yield method for preparing this compound (BTFE) starts with chlorotrifluoroethylene. wikipedia.org The process involves the following steps:
Addition of Hydrogen Bromide to Chlorotrifluoroethylene : F₂C=ClF + HBr → CF₂BrCHClF wikipedia.org
Reaction with Zinc : CF₂BrCHClF + Zn → CF₂=CHF + ZnBrCl wikipedia.org
Bromination of Trifluoroethylene (B1203016) : CF₂=CHF + Br₂ → CF₂BrCHBrF wikipedia.org
Reaction with Potassium Hydroxide : CF₂BrCHBrF + KOH → CF₂=CFBr + KBr + H₂O wikipedia.org
While this route is dominant for industrial production, academic research has explored alternative pathways. One such method is the direct bromination of trifluoroethylene using bromine radicals under UV irradiation, though this method has shown suboptimal yields.
Physical and Chemical Properties of BTFE
BTFE is a colorless, highly flammable gas with a musty odor. wikipedia.org It is a reactive substance that can polymerize spontaneously, a process that can be inhibited by the addition of tributylamine. wikipedia.org
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂BrF₃ wikipedia.org |
| Molar Mass | 160.921 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless gas wikipedia.org |
| Odor | Musty, phosgene-like wikipedia.org |
| Boiling Point | -2.5 °C wikipedia.org |
| Polymerization | Can polymerize spontaneously wikipedia.org |
Reactivity and Reaction Mechanisms of Bromotrifluoroethylene
Halogenation and Hydrogenation Reactions of BTFE
Similar to other unsaturated compounds, bromotrifluoroethylene undergoes addition reactions with halogens and hydrogen across its double bond. researchgate.net For instance, halogenation introduces additional halogen atoms to the molecule, leading to more saturated fluoro-halo-alkanes. masterorganicchemistry.com Hydrogenation of BTFE can yield 1-bromo-1,2,2-trifluoroethane, a reduction reaction that saturates the double bond. nsf.gov
Addition Reactions of Nucleophiles with BTFE
The electron-poor double bond in BTFE is highly susceptible to attack by nucleophiles. researchgate.netnih.gov This reactivity is central to its synthetic utility, providing a gateway to a diverse array of trifluorovinyl compounds.
Reactions with Alkoxides
Alkoxides react with this compound to produce trifluorovinyl ethers. researchgate.netnih.gov This transformation typically follows a nucleophilic addition-elimination pathway. The alkoxide anion adds to the carbon-carbon double bond, forming a transient carbanionic intermediate, which then eliminates a bromide ion to yield the final ether product. utoronto.ca This method is a valuable tool for installing the trifluorovinyl ether moiety, a functional group of interest in materials science and medicinal chemistry.
Organometallic Compound Interactions
The reactions of this compound with organometallic reagents are pivotal for the construction of more complex fluorinated molecules by forming new carbon-carbon and carbon-metal bonds.
This compound readily interacts with low-valent metal complexes, particularly those of platinum(0). wikipedia.orgsmolecule.com These reactions often proceed via an oxidative addition mechanism, where the platinum center inserts into the carbon-bromine bond of BTFE. libretexts.orgrsc.org For example, the reaction with a platinum(0) phosphine (B1218219) complex can yield a stable square-planar platinum(II) complex, specifically a trans-bromo(trifluorovinyl)bis(phosphine)platinum(II) species. wikipedia.orgsmolecule.com Such organometallic complexes are not merely curiosities; they can be crucial intermediates in catalytic cycles and serve as precursors for other functionalized organometallic compounds. Current time information in Bangalore, IN.researchgate.netacs.orgacs.orgresearchgate.netgla.ac.ukresearchgate.netresearchgate.net
| Reactant | Metal Complex | Product |
| This compound | Platinum(0) phosphine complex | trans-Bromo(trifluorovinyl)bis(phosphine)platinum(II) |
| This table summarizes the formation of platinum complexes from BTFE. wikipedia.orgsmolecule.com |
One of the most significant applications of this compound is its use in the preparation of trifluorovinyllithium (B1247865). researchgate.netacs.org This highly reactive organolithium reagent is typically generated at low temperatures (e.g., -78°C) through a halogen-metal exchange reaction between BTFE and a strong alkyllithium base, such as n-butyllithium or tert-butyllithium. chempedia.inforesearchgate.nettcichemicals.com
CF₂=CFBr + R-Li → CF₂=CFLi + R-Br
Trifluorovinyllithium is a potent nucleophile that readily engages with a wide spectrum of electrophiles. researchgate.netmdpi.com This reactivity allows for the facile introduction of the trifluorovinyl group onto various molecular scaffolds, making it a valuable tool in synthetic organic chemistry.
Fluorinated vinyl zinc reagents offer a milder and often more selective alternative to their lithium counterparts. researchgate.netacs.org These can be prepared directly from this compound through the insertion of zinc metal into the carbon-bromine bond. researchgate.netcore.ac.uk
CF₂=CFBr + Zn → CF₂=CFZnBr
These organozinc compounds are particularly useful in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgorganic-chemistry.org This allows for the efficient formation of carbon-carbon bonds between the trifluorovinyl moiety and various organic halides, providing a powerful method for the synthesis of complex fluorinated molecules. organic-chemistry.orgnih.govillinois.eduacs.org
Perfluoroaliphatic Grignard Reagents and their Derivatives
This compound (BTFE) is a valuable precursor for the synthesis of trifluorovinyl compounds through the formation of intermediate organometallic compounds. researchgate.net One of the most significant applications in this context is the preparation of perfluoroaliphatic Grignard reagents. These reagents, with the general formula RMgX (where R is an alkyl or aryl group and X is a halogen), are powerful tools in organic synthesis for forming new carbon-carbon bonds. chemguide.co.uksigmaaldrich.com
The synthesis of perfluoroaliphatic Grignard reagents from BTFE involves a metal-halogen exchange reaction. researchgate.net These organomagnesium reagents exhibit sufficient thermal stability at low temperatures, such as -70°C, to be effective intermediates for creating a range of compounds. researchgate.net The selection of appropriate reaction conditions, including the solvent, temperature, and reaction duration, is critical for the successful preparation of derivatives from these Grignard reagents. researchgate.net
Perfluoroaliphatic Grignard reagents derived from BTFE can react with various electrophiles to yield a diverse array of products. For instance, they react with:
H₃O⁺ to produce RfH compounds. researchgate.net
CO₂ to form RfCO₂H compounds. researchgate.net
(CF₃)₂CO to yield RfC(CF₃)₂OH compounds. researchgate.net
Cyclohexanone to produce 1-cyclo-C₆H₁₀(OH)Rf compounds. researchgate.net
Oxidation Mechanisms of BTFE
Gas-Phase Oxidation Studies with Molecular Oxygen
The gas-phase oxidation of this compound by molecular oxygen has been the subject of detailed experimental and theoretical investigation. globalauthorid.comconicet.gov.arresearchgate.net Studies conducted at temperatures of 416 K and 460 K have shown that the oxidation process follows a chain mechanism where bromine atoms act as chain propagators. researchgate.netresearchgate.net In the absence of oxygen, no consumption of BTFE is observed. researchgate.net The oxidation reaction is initiated by the addition of a species like NO₂ or by the photolysis of CF₃OF. researchgate.netscielo.org.ar For example, the oxidation of CF₂CFBr by molecular O₂ initiated by the addition of NO₂ to the double bond of the alkene was studied at 313.4 K. scielo.org.ar
Identification of Oxidation Products (e.g., CF₂BrC(O)F)
The primary product of the gas-phase oxidation of BTFE is bromodifluoroacetyl fluoride (B91410) (CF₂BrC(O)F). researchgate.netresearchgate.net The yields of CF₂BrC(O)F were found to be 77% and 70% at 416 K and 460 K, respectively, based on the amount of BTFE consumed. researchgate.net
Other minor oxidation products have also been identified, including:
Carbonyl fluoride (CF₂O) researchgate.netresearchgate.net
Carbonyl bromide fluoride (CFBrO) researchgate.netresearchgate.net
Trifluoroacetyl fluoride (CF₃C(O)F) (in trace amounts) researchgate.netresearchgate.net
Carbon dioxide (CO₂) (in trace amounts) researchgate.netresearchgate.net
Trifluorobromoethene epoxide (in trace amounts) scielo.org.ar
The table below summarizes the products identified in the gas-phase oxidation of BTFE.
| Product Name | Chemical Formula | Yield | Reference |
| Bromodifluoroacetyl fluoride | CF₂BrC(O)F | Major (70-77%) | researchgate.net |
| Carbonyl fluoride | CF₂O | Minor | researchgate.net |
| Carbonyl bromide fluoride | CFBrO | Minor | researchgate.net |
| Trifluoroacetyl fluoride | CF₃C(O)F | Trace | researchgate.net |
| Carbon dioxide | CO₂ | Trace | researchgate.net |
| Trifluorobromoethene epoxide | C₂F₃BrO | Trace | scielo.org.ar |
Theoretical Calculations of Activation Energies and Reaction Intermediates
Quantum chemical studies, including density functional theory (DFT) and high-level G3 ab initio calculations, have been employed to elucidate the energetics of the reaction pathways in the oxidation of BTFE. globalauthorid.comresearchgate.netconicet.gov.ar These theoretical calculations support the experimentally proposed reaction mechanism. researchgate.netresearchgate.net
The studies revealed that the oxidation is initiated by the attack of molecular oxygen on the carbon atom of the CF₂ group of BTFE. researchgate.netresearchgate.net The predicted activation energy for this initial step is 26.6 kcal mol⁻¹. researchgate.netresearchgate.net Importantly, all other electronic energy barriers and reaction intermediates in the proposed mechanism are calculated to be below the energy of the initial reactants. researchgate.netresearchgate.net
Dimerization and Cycloaddition Reactions of BTFE
Formation of this compound Dimer (C₄F₆Br₂)
This compound can undergo dimerization under relatively mild conditions to form a product with the molecular formula C₄F₆Br₂. cdnsciencepub.com This dimer has been identified as 1,2-dibromohexafluorocyclobutane (B1301196). cdnsciencepub.com The dimerization is significant as the resulting product can be debrominated to yield hexafluorocyclobutene (B1221722). cdnsciencepub.com
The table below details the key compounds involved in the dimerization of BTFE.
| Compound Name | Chemical Formula | Role in Reaction | Reference |
| This compound | C₂F₃Br | Reactant | cdnsciencepub.com |
| 1,2-Dibromohexafluorocyclobutane | C₄F₆Br₂ | Dimer Product (mixture of cis and trans isomers) | cdnsciencepub.com |
| Hexafluorocyclobutene | C₄F₆ | Product of debromination of the dimer | cdnsciencepub.com |
Debromination to Hexafluorocyclobutene
The dimer of this compound can be debrominated to produce hexafluorocyclobutene. cdnsciencepub.com This reaction is typically achieved by treating the dimer with zinc dust in a suitable solvent, such as benzonitrile (B105546). cdnsciencepub.com The process involves the removal of the two bromine atoms from the cyclobutane (B1203170) ring, leading to the formation of a double bond and yielding hexafluorocyclobutene. cdnsciencepub.comdss.go.th For instance, shaking the dimer with zinc dust and benzonitrile at 20°C for 4 hours resulted in a 67% yield of hexafluorocyclobutene. cdnsciencepub.com The identity of the product can be confirmed by its molecular weight and infrared spectrum. cdnsciencepub.comdss.go.th
Isomeric Forms of Dimerization Products (e.g., cis- and trans-1,2-dibromohexafluorocyclobutane)
The dimerization of this compound results in the formation of 1,2-dibromohexafluorocyclobutane as a mixture of cis- and trans-isomers. cdnsciencepub.com Research has shown that this dimerization can occur under relatively mild conditions. cdnsciencepub.com The product's infrared spectrum is similar to that of the product obtained from the bromination of hexafluorocyclobutene, though with some additional bands, suggesting a mixture of isomers. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying and quantifying the isomeric composition. The ¹⁹F NMR spectrum of the dimer shows a more complex pattern than that of a single isomer, indicating the presence of both cis- and trans-1,2-dibromohexafluorocyclobutane. cdnsciencepub.com By comparing the spectrum of the dimer with that of the bromination product of hexafluorocyclobutene (which is predominantly the trans-isomer), the individual spectra for the cis- and trans-isomers can be resolved. cdnsciencepub.com Studies have indicated that the dimerization of this compound yields an approximate ratio of 60% cis- to 40% trans-1,2-dibromohexafluorocyclobutane. cdnsciencepub.com
| Dimerization Conditions | Products | Isomer Ratio (cis:trans) | Reference |
| Heating at 150°C for 48 hours | 1,2-dibromohexafluorocyclobutane | ~60:40 | cdnsciencepub.com |
| Heating at 210°C | 1,2-dibromohexafluorocyclobutane | ~50:50 | cdnsciencepub.com |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and this compound is a valuable substrate in these transformations for the synthesis of trifluorovinyl-containing compounds. acs.orgacs.org
Preparation of Trifluorostyrene (B1584497) Derivatives
A highly efficient method for synthesizing α,β,β-trifluorostyrene (TFS) and its derivatives involves the palladium-catalyzed coupling of this compound with various coupling partners. acs.orgacs.org These reactions provide a direct route to introduce the trifluorovinyl group, which is a key component in certain fluorinated polymers. acs.org The general approach involves the reaction of this compound with an aryl-containing reagent in the presence of a palladium catalyst and a suitable ligand. acs.org
Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling, which utilizes arylboronic acids as the coupling partner, has been successfully applied to this compound. acs.orgacs.org This method allows for the efficient incorporation of a wide range of aryl groups to generate the corresponding α,β,β-trifluorostyrene derivatives. acs.org
The reaction conditions are crucial for achieving high yields and efficiency. A typical catalytic system involves a palladium source, such as Pd(dba)₂, and a phosphine ligand, like P(t-Bu)₃. acs.orgfigshare.com The choice of solvent and base also significantly influences the reaction outcome. For instance, a mixed solvent system of acetone (B3395972) and water has been found to be effective for the coupling of this compound with various arylboronic acids. acs.orgacs.org
Research has demonstrated that this palladium-catalyzed coupling is compatible with a variety of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing groups, leading to moderate to good yields of the desired trifluorostyrene derivatives. acs.org However, it has been noted that under some conditions, the coupling reactions involving this compound can be slower and less effective than those with chlorotrifluoroethylene. acs.org
| Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(dba)₂ / P(t-Bu)₃·HBF₄ | Acetone/H₂O | 85 | acs.org |
| 4-Methylphenylboronic acid | Pd(dba)₂ / P(t-Bu)₃·HBF₄ | Acetone/H₂O | 82 | acs.org |
| 4-Methoxyphenylboronic acid | Pd(dba)₂ / P(t-Bu)₃·HBF₄ | Acetone/H₂O | 78 | acs.org |
| 4-Chlorophenylboronic acid | Pd(dba)₂ / P(t-Bu)₃·HBF₄ | Acetone/H₂O | 75 | acs.org |
| 4-Trifluoromethylphenylboronic acid | Pd(dba)₂ / P(t-Bu)₃·HBF₄ | Acetone/H₂O | 65 | acs.org |
Polymerization Science and Engineering of Bromotrifluoroethylene
Homopolymerization of BTFE
Bromotrifluoroethylene (BTFE) is a monomer that can undergo spontaneous polymerization upon standing. rsc.org This process can be accelerated by exposure to ultraviolet (UV) light or heat. rsc.org To prevent premature and uncontrolled polymerization, inhibitors such as tributylamine may be added. rsc.org The homopolymer of BTFE, known as poly(this compound), is typically a clear, oily liquid characterized by widely variable viscosity and density. rsc.org Despite its ability to polymerize, the homopolymer has not found commercial utility. nih.gov
Copolymerization Strategies Involving BTFE
Copolymerization is a significant strategy for modifying the properties of fluoropolymers. BTFE is utilized as a comonomer to alter the structure and properties of other polymers, most notably poly(vinylidene fluoride).
Copolymers of vinylidene fluoride (B91410) (VDF) and this compound (BTFE), designated as P(VDF-co-BTFE), have been synthesized to investigate the effects of incorporating a bulky, reactive comonomer into the PVDF chain. These copolymers exhibit distinct characteristics compared to PVDF homopolymers and other PVDF-based copolymers due to the unique size and reactivity of the BTFE monomer. confer.cz
The synthesis of P(VDF-co-BTFE) copolymers has been successfully achieved through suspension polymerization. confer.cz This technique involves dispersing the monomers in a liquid phase, typically water, where they are insoluble. The polymerization is initiated by a monomer-soluble initiator, leading to the formation of polymer particles as a suspended slurry. In the synthesis of P(VDF-co-BTFE), the chemical composition of the resulting copolymer is controlled by managing the initial concentrations of the VDF and BTFE monomers in the reaction mixture. researchgate.net A series of copolymers with varying BTFE content have been produced using this method to study the systematic effects of the comonomer incorporation up to the point of inhibiting crystallinity. confer.cz
The microstructure of P(VDF-co-BTFE) copolymers, including comonomer content and the arrangement of monomer units, is crucial for determining the material's properties. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. confer.cz Specific resonance peaks in the ¹⁹F NMR spectrum correspond to different fluorine environments within the polymer chain, allowing for the quantification of VDF and BTFE units. researchgate.net
Table 1: Representative ¹⁹F NMR Spectral Data for P(VDF-co-BTFE) Copolymers This table is interactive. Click on the headers to sort the data.
| Sample | BTFE in Feed (mol%) | BTFE in Copolymer (mol%) |
|---|---|---|
| P(VDF-co-BTFE)-1 | 1.0 | 1.8 |
| P(VDF-co-BTFE)-2 | 2.0 | 3.5 |
| P(VDF-co-BTFE)-3 | 3.0 | 5.1 |
| P(VDF-co-BTFE)-4 | 4.0 | 6.8 |
Data derived from research on the synthesis and characterization of P(VDF-co-BTFE) copolymers. researchgate.net
The incorporation of BTFE into the PVDF chain introduces molecular defects that significantly influence the copolymer's microstructure and properties. These defects are categorized based on their inclusion or exclusion from the crystalline phase of the polymer. confer.cz
Included Defects : These are typically single BTFE units that are incorporated directly into the crystalline lattice of the PVDF. The presence of these bulky defects within the crystal structure destabilizes the ferroelectric β phase. confer.cz
The concentration of these defects plays a critical role. At low concentrations (e.g., less than 2 mol% BTFE), the comonomer is primarily dispersed as single, included defects which have a minimal impact on crystallinity. researchgate.net As the BTFE content increases, the prevalence of excluded defects rises, leading to a more pronounced drop in crystallinity and alteration of the polymer's physical properties. confer.cz
PVDF is a polymorphic material, existing in several crystalline phases, including the non-polar α phase and the polar β and γ phases. The specific phase has a profound impact on the polymer's dielectric and ferroelectric properties. Copolymerization is a key strategy to manipulate and stabilize desired phases.
Research has shown that the incorporation of small amounts of BTFE into the PVDF structure can stabilize the γ phase. nih.gov Specifically, P(VDF-co-BTFE) copolymers with low BTFE content (less than 2 mol%) have been found to favor the formation of the γ phase, in contrast to copolymers with other monomers like chlorotrifluoroethylene (CTFE) or hexafluoropropylene (HFP), which tend to be predominantly in the α phase. nih.gov The γ phase, which possesses a TTTG⁺TTTG⁻ (trans-trans-trans-gauche) chain conformation, is also a ferroelectric phase. The ability to stabilize this phase through the inclusion of BTFE opens new possibilities for developing high energy density materials, as energy storage can be achieved through the β and γ phases without a significant loss of crystallinity or breakdown strength. nih.gov
Table 2: Crystalline Phase Composition in PVDF Copolymers This table is interactive. Click on the headers to sort the data.
| Copolymer Type | Comonomer Content | Predominant Crystalline Phase |
|---|---|---|
| P(VDF-co-BTFE) | < 2 mol% | γ phase |
| P(VDF-co-CTFE) | Low | α phase |
| P(VDF-co-HFP) | Low | α phase |
Data based on studies of phase stabilization in PVDF copolymers. nih.gov
Copolymers with Vinylidene Fluoride (VDF)
Regioregularity Studies in P(VDF-co-BTFE)
The copolymerization of vinylidene fluoride (VDF) and this compound (BTFE) results in poly(vinylidene fluoride-co-bromotrifluoroethylene), or P(VDF-co-BTFE). The arrangement of the monomer units within the polymer chain, known as regioregularity, significantly influences the material's properties. In P(VDF-co-BTFE), the incorporation of the bulkier and less reactive BTFE monomer introduces molecular defects that disrupt the regular head-to-tail sequencing of VDF units. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for analyzing the microstructure and regioregularity of fluoropolymers. researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment of the fluorine nuclei, allowing for the identification and quantification of different monomer sequences and linkages within the polymer chain. rsc.org
The analysis of ¹⁹F NMR spectra allows for the quantification of different microstructures within the P(VDF-co-BTFE) chain. The following table summarizes typical ¹⁹F NMR chemical shifts for various sequences observed in VDF-based copolymers, which are instrumental in determining the regioregularity of P(VDF-co-BTFE).
Table 1: Representative ¹⁹F NMR Chemical Shifts for Determining Regioregularity in VDF-based Copolymers
| Monomer Sequence/Structure | Typical ¹⁹F NMR Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Normal VDF head-to-tail (-CH₂-CF₂-CH₂-CF₂-) | -91 to -95 | nih.gov |
| VDF head-to-head (-CH₂-CF₂-CF₂-CH₂-) | -113 to -116 | nih.gov |
| VDF tail-to-tail (-CF₂-CH₂-CH₂-CF₂-) | -113 to -116 | nih.gov |
| VDF connected to BTFE (-CH₂-CF₂-CF(Br)-CF₂-) | Varies depending on specific environment | researchgate.net |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and specific copolymer composition.
Copolymers with Tetrafluoroethylene (TFE)
Tetrafluoroethylene (TFE) is a key monomer in the fluoropolymer industry, known for producing polymers with exceptional chemical resistance and thermal stability. researchgate.netresearchgate.net While extensive research exists on the copolymerization of TFE with various other monomers, specific and detailed studies on the synthesis and properties of copolymers of this compound and tetrafluoroethylene (P(BTFE-co-TFE)) are not widely available in the public domain.
In general, the radical copolymerization of two monomers like BTFE and TFE would be governed by their respective reactivity ratios (r₁ and r₂). These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the other comonomer. fiveable.me The relative values of the reactivity ratios for BTFE and TFE would determine the microstructure of the resulting copolymer, i.e., whether it would be a random, alternating, or block copolymer. fiveable.me
Given the structural similarities between BTFE and other fluorinated olefins that are commonly copolymerized with TFE, it can be inferred that a radical polymerization process would be a viable route for the synthesis of P(BTFE-co-TFE). The properties of such a copolymer would be expected to be influenced by the relative incorporation of each monomer. The presence of the bromine atom in BTFE would likely introduce specific functionalities and modify the physical properties compared to pure polytetrafluoroethylene (PTFE).
Terpolymers Containing BTFE (e.g., P(VDF-ter-TrFE-ter-TFP))
The synthesis of terpolymers, which are polymers consisting of three different monomer units, allows for the fine-tuning of material properties by combining the characteristics of each monomer. In the realm of fluoropolymers, terpolymers based on vinylidene fluoride (VDF) and trifluoroethylene (B1203016) (TrFE) are of significant interest due to their ferroelectric, piezoelectric, and pyroelectric properties. pyzoflex.commdpi.com The introduction of a third monomer can further modify these properties.
While there is extensive literature on P(VDF-ter-TrFE) terpolymers with third monomers such as chlorofluoroethylene (CFE) or chlorotrifluoroethylene (CTFE), specific research on terpolymers containing this compound (BTFE), such as poly(vinylidene fluoride-ter-trifluoroethylene-ter-bromotrifluoroethylene) or the specifically requested P(VDF-ter-TrFE-ter-TFP) where TFP is trifluoropropene, is not readily found in publicly available scientific literature.
The synthesis of such terpolymers would likely proceed via radical polymerization, similar to the synthesis of the corresponding copolymers. The incorporation of BTFE into a P(VDF-TrFE) backbone would be expected to introduce bulky side groups containing bromine. These "defects" in the polymer chain can disrupt the crystalline structure and influence the ferroelectric-to-paraelectric phase transition, which is a key characteristic of P(VDF-TrFE) based materials. researchgate.net The specific effects would depend on the concentration of BTFE incorporated into the terpolymer.
Telomerization of this compound
Telomerization is a polymerization process where a chain transfer agent, or telogen, is used to control the molecular weight of the resulting polymer, or telomer. This process results in the formation of low molecular weight polymers with end groups derived from the telogen. researchgate.net
This compound can undergo telomerization to produce oily liquids. researchgate.net The telogen used in the process determines the chemical nature of the end groups of the telomer. For instance, the radical addition of methanol to this compound has been successfully investigated. researchgate.net
Applications of BTFE Telomers (e.g., flotation and damping fluids)
Telomers of this compound have found niche applications as high-performance fluids in the aerospace industry. researchgate.net Their unique combination of properties makes them suitable for use as flotation and damping fluids in gyroscopes and accelerometers, which are critical components of inertial guidance systems. researchgate.net
The properties that make BTFE telomers suitable for these applications include:
High Density: A high fluid density is often required for flotation applications to provide the necessary buoyancy.
Low Volatility: In the sealed environments of precision instruments, low volatility is crucial to prevent fluid loss and maintain stable performance over time.
Good Damping Characteristics: The viscosity of the fluid plays a key role in damping unwanted vibrations and oscillations in sensitive equipment.
Chemical Inertness: Fluorinated compounds are known for their chemical stability, which is important for long-term compatibility with the materials of construction of the instruments.
While the general application is known, detailed publicly available data on the specific physical properties (e.g., viscosity-temperature relationships, density ranges) of commercially produced BTFE telomers for these applications is limited. The following table provides a general overview of the expected properties of such fluids.
Table 2: General Properties and Applications of this compound Telomers
| Property | Description | Application Relevance | Reference |
|---|---|---|---|
| Physical State | Clear, oily liquids of widely variable viscosity and density. | The viscosity can be tailored for specific damping requirements. | nih.gov |
| Application | Flotation and damping fluids for gyroscopes and accelerometers. | Provides buoyancy and damps vibrations in inertial guidance systems. | researchgate.net |
| Synthesis | Telomerization of this compound. | Allows for control of molecular weight and end-groups. | researchgate.net |
| Key Features | High density, low volatility, chemical inertness. | Essential for stable, long-term performance in aerospace applications. | researchgate.net |
Spectroscopic Characterization and Computational Studies of Bromotrifluoroethylene
Nuclear Magnetic Resonance (NMR) Spectroscopy of BTFE and Derivatives
¹⁹F NMR for Microstructure and Defect Analysis
Fluorine-19 NMR is particularly informative for analyzing fluorinated polymers due to its high sensitivity and wide chemical shift range, which allows for detailed microstructural analysis. Studies on poly(bromotrifluoroethylene) (PBTFE) have utilized high-resolution ¹⁹F NMR to investigate its chemical microstructure. These analyses have revealed that PBTFE is a stereoirregular, or atactic, polymer. researchgate.net This means that the stereochemistry at the carbon atoms bearing the bromine and fluorine substituents is randomly arranged along the polymer chain.
Furthermore, ¹⁹F NMR is instrumental in identifying and quantifying defects in the polymer structure, such as head-to-head linkages, which can influence the material's properties. While specific chemical shift and coupling constant data for this compound are not extensively tabulated in publicly available literature, the technique remains a primary tool for characterizing its polymers and copolymers. The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving signals from fluorine nuclei in different chemical environments within the polymer chain. wikipedia.org
Table 1: Representative ¹⁹F NMR Data for Fluoroalkenes (Note: Specific high-resolution data for this compound is not readily available in the cited literature. The following table provides a general idea of chemical shifts for similar structures.)
| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |
|---|---|
| >C=CF- | -80 to -130 |
| >C=CF₂ | -80 to -120 |
| -CF₂- (in polymer chain) | -90 to -125 |
Infrared (IR) Spectroscopy of BTFE and its Products
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and elucidating the structure of molecules based on their vibrational modes. The IR spectrum of gaseous this compound has been investigated in detail, allowing for the assignment of its fundamental vibrational frequencies. These assignments provide a spectroscopic signature for the molecule and can be used to monitor its presence and reactions.
The analysis of the vibrational spectrum of BTFE reveals several characteristic absorption bands corresponding to the stretching and bending of its various bonds. The carbon-carbon double bond (C=C) stretching vibration is observed at a high frequency, which is typical for fluoroalkenes. The carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching vibrations also give rise to strong absorptions in the fingerprint region of the spectrum. These assignments closely parallel those of the structurally similar chlorotrifluoroethylene.
Table 2: Fundamental Vibrational Frequencies of Gaseous this compound
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 1783 | ν(C=C) | C=C stretch |
| 1330 | ν(C-F) | C-F stretch |
| 1203 | ν(C-F) | C-F stretch |
| 1027 | ν(C-F) | C-F stretch |
| 659 | ν(C-Br) | C-Br stretch |
| 538 | β(CF₂) | CF₂ wag |
| 510 | δ(CF₂) | CF₂ deformation |
| 370 | δ(CFBr) | CFBr deformation |
| 355 | β(CFBr) | CFBr wag |
| 311 | ρ(CF₂) | CF₂ rock |
| 160 | ρ(CFBr) | CFBr rock |
Theoretical and Quantum Chemical Investigations
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like this compound at a fundamental level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model molecular behavior and reaction energetics.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be employed to explore the mechanisms of various reactions, such as cycloadditions, and to predict the geometries of reactants, transition states, and products. mdpi.comrsc.org
While specific DFT studies detailing the reaction pathways of this compound are not extensively documented in the available literature, the methodology is well-suited for such investigations. For example, DFT calculations could be used to model the addition of nucleophiles to the double bond of BTFE, providing insights into the regioselectivity and stereoselectivity of these reactions. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental IR and Raman data to validate the computational model.
Enthalpies of Formation Calculations
The determination of the standard enthalpy of formation (ΔfH°) for halogenated compounds like this compound is crucial for understanding their thermodynamic stability and reactivity. Computational chemistry provides powerful tools to calculate these values with high accuracy. researchgate.net High-level ab initio quantum chemistry methods are often employed to obtain reliable enthalpies of formation that can be compared with experimental values. researchgate.net
Various computational strategies are utilized, including composite methods such as G3, CBS-QB3, and others, which have demonstrated accuracy comparable to experimental measurements, often with an average systematic error of around 5.0 kJ/mol. researchgate.net These methods typically involve calculating the total atomization energy of the molecule. nih.gov An alternative to atomization energies is the use of isodesmic or homodesmic reactions, which can provide better error cancellation. researchgate.netosti.gov
For fluorinated compounds, the calculations must accurately account for the significant electron correlation effects and the high electronegativity of fluorine. nih.gov The enthalpy of formation of reference molecules, such as tetrafluoromethane (CF₄), is a critical quantity in these calculations, as CF₄ can be a product when fluorinated organic compounds are burned in oxygen during experimental measurements. nih.gov
The general workflow for these calculations involves:
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is often done using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). mdpi.com
Vibrational Frequency Calculation: These calculations are performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). nih.gov
Single-Point Energy Calculation: A high-level ab initio method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), is used with a large basis set to calculate a more accurate electronic energy. osti.gov
Thermochemical Analysis: The calculated energies are combined with the ZPVE and thermal corrections to derive the enthalpy of formation, often using a thermochemical cycle that involves the enthalpies of formation of the constituent elements in their standard states. osti.gov
A combination of different electronic structure methods within a hierarchical approach can yield highly accurate enthalpies of formation, often with uncertainties of less than ±5 kJ/mol. nih.gov
Table 1: Common Computational Methods for Enthalpy of Formation Calculations
| Method | Description | Typical Accuracy |
|---|---|---|
| G3/G4 Theories | Composite methods that approximate high-level calculations through a series of smaller, additive corrections. | High (often within 1 kcal/mol) |
| CBS-QB3 | A Complete Basis Set (CBS) composite method known for its balance of accuracy and computational cost. researchgate.net | High (mean absolute deviation ~4.4 kJ/mol) researchgate.net |
| W1/W2 Theories | High-accuracy composite methods aiming for "chemical accuracy" (≈ 1 kcal/mol or 4 kJ/mol). | Very High |
| DLPNO-CCSD(T) | A coupled-cluster method with local correlation that reduces computational cost for larger molecules. nih.gov | High |
Molecular Orbital (MO) Models and Parameters
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in specific orbitals. youtube.com For this compound (C₂BrF₃), computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to model its molecular orbitals and determine key electronic parameters. sciepub.comlouisville.edu
The presence of highly electronegative fluorine atoms and the bromine atom significantly influences the MOs of this compound compared to ethylene. The halogen atoms withdraw electron density from the carbon-carbon double bond, lowering the energy of the sigma (σ) and pi (π) orbitals. smolecule.com
Key parameters derived from MO models include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com
HOMO: This orbital is typically the π bonding orbital of the C=C double bond. Its energy is related to the ionization potential of the molecule and indicates its ability to donate electrons.
LUMO: This orbital is the corresponding π* antibonding orbital. Its energy relates to the electron affinity and the molecule's ability to accept electrons. The LUMO is a likely site for nucleophilic attack. scispace.com
The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. scispace.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more polarizable and reactive. For this compound, the electron-withdrawing halogens are expected to lower the energy of both the HOMO and LUMO, and the HOMO-LUMO gap is a key determinant of its reactivity profile. smolecule.com
Computational software can visualize these orbitals, showing their shape, symmetry, and the contribution of different atomic orbitals. youtube.com In this compound, the HOMO would show significant p-orbital contributions from the two carbon atoms, while the LUMO would have a similar appearance but with a node between the carbons, characteristic of a π* orbital. youtube.com The bromine and fluorine p-orbitals will also mix into the molecular orbitals.
Table 2: Key Molecular Orbital Parameters and Their Significance
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential; indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. scispace.com | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
| Electron Density | Distribution of electrons within the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sciepub.com |
Noncovalent Interactions: π-Hole and Halogen Bonding
Noncovalent interactions play a crucial role in determining the condensed-phase properties and reactivity of molecules. nih.gov For this compound, the presence of bromine and fluorine atoms makes halogen bonding a particularly important interaction.
Halogen Bonding: A halogen bond is a directional, noncovalent interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base (e.g., a lone pair or a π-system). mdpi.comrsc.org This interaction arises from the anisotropic distribution of electron density on the halogen atom. rsc.org Along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen), there is a region of lower electron density and positive electrostatic potential known as a σ-hole . mdpi.comrsc.org This positive σ-hole can interact attractively with a negative site on an adjacent molecule. rsc.org
In this compound, the bromine atom is a prime candidate for forming halogen bonds. The electron-withdrawing trifluorovinyl group enhances the magnitude of the σ-hole on the bromine atom, making it a stronger halogen bond donor compared to bromine in other contexts.
π-Hole Interactions: In addition to the σ-hole, recent studies have identified the existence of a π-hole , which is a region of positive electrostatic potential located perpendicular to the molecular plane, often on halogen atoms in specific molecular environments. nih.gov A π-hole can engage in directional non-covalent interactions with electron-rich sites. nih.gov The planar structure of this compound and the electronic properties of the halogens could potentially allow for such π-hole interactions, contributing to its crystal packing and intermolecular associations.
These noncovalent interactions are characterized by specific geometric and energetic features. The strength and directionality of halogen bonds, for instance, can be investigated using high-level quantum mechanical calculations and characterized using tools like Bader's quantum theory of atoms-in-molecules (QTAIM). nih.gov
Table 3: Characteristics of Noncovalent Interactions in this compound
| Interaction Type | Description | Key Features |
|---|---|---|
| Halogen Bonding (σ-hole) | Interaction between the positive σ-hole on the bromine atom and a Lewis base. mdpi.comrsc.org | Highly directional (R-Br···B angle ≈ 180°); electrostatically driven. rsc.org |
| π-Hole Bonding | Interaction involving a positive potential region (π-hole) on the halogen, perpendicular to a covalent bond. nih.gov | Can be directional but not necessarily linear like σ-hole bonds. nih.gov |
Bromotrifluoroethylene As a Chemical Intermediate and Building Block
Synthesis of Trifluorovinyl Compounds
Bromotrifluoroethylene is a key reagent for the synthesis of trifluorovinyl compounds. researchgate.net This is often achieved through the formation of organometallic intermediates. For instance, trifluorovinyllithium (B1247865) can be prepared by an exchange reaction between this compound and an alkyllithium reagent. This intermediate can then react with various electrophiles, such as aldehydes and ketones, to yield a variety of trifluorovinyl-containing molecules. researchgate.net Similarly, trifluorovinyl Grignard reagents can be synthesized and used as intermediates. researchgate.net
The general scheme for the synthesis of trifluorovinyl compounds using this compound can be represented as follows:
CF₂=CFBr + R-M → CF₂=CF-M + R-Br CF₂=CF-M + E⁺ → CF₂=CF-E + M⁺
Where:
CF₂=CFBr is this compound
R-M is an organometallic reagent (e.g., alkyllithium)
CF₂=CF-M is the trifluorovinyl organometallic intermediate
E⁺ is an electrophile
This methodology provides a direct route to incorporate the trifluorovinyl group, which is a valuable moiety in various fields of chemistry. smolecule.com
Role in Pharmaceutical and Agrochemical Synthesis
The trifluoromethyl group (CF₃) is a significant functional group in medicinal and agricultural chemistry due to its ability to enhance properties such as metabolic stability and potency. smolecule.com this compound serves as a precursor for introducing the trifluorovinyl group, which can then be further modified to create novel drug candidates and agrochemicals. smolecule.comnih.gov The synthesis of selectively fluorinated molecules is crucial for the development of new pharmaceuticals and agrochemicals. researchgate.net While direct examples of commercialized pharmaceuticals or agrochemicals synthesized from this compound are not extensively detailed in the provided search results, its role as a building block for creating trifluorovinyl compounds is established. smolecule.com
Precursor for Fluorinated Polymers with Enhanced Properties
This compound is a monomer used in the production of various fluorinated polymers and copolymers. specialchem.com These polymers often exhibit desirable properties such as chemical resistance and durability. smolecule.com The polymerization of BTFE can be initiated by methods such as UV light or heat and can be inhibited by the addition of substances like tributylamine. wikipedia.org
Fluorinated polymers are of significant interest for use as dielectric materials in high energy density capacitors due to their potential for high breakdown strength and tunable dielectric constants. nih.govrsc.org Poly(vinylidene fluoride) (PVDF) and its copolymers are widely studied for these applications. nih.gov Copolymers of vinylidene fluoride (B91410) (VDF) and this compound have been synthesized and studied for their dielectric properties. rsc.org The incorporation of BTFE as a comonomer can introduce molecular defects that influence the microstructure and dielectric behavior of the resulting polymer. rsc.org These modifications can affect the crystalline phase and the dielectric relaxation, which are critical parameters for capacitor performance. rsc.org The goal is to develop polymer dielectrics with high energy density, low dielectric loss, and high efficiency for use in compact and reliable power systems. nih.gov
Table 1: Comparison of Dielectric Properties of Selected Polymers
| Polymer | Dielectric Constant (at 1 kHz) | Discharged Energy Density (J/cm³) | Breakdown Strength (MV/m) |
|---|---|---|---|
| Polypropylene (PP) | ~2.2 | ~1.2 | ~600-700 |
| Poly(vinylidene fluoride) (PVDF) | ~12 | ~2.4 | ~500 |
| P(VDF-CTFE) blend with ECTFE (crosslinked) | 6-7 | 4.3 | 300 |
| PVDF-TrFE-CFE/ArPTU (90/10) | ~30 | 22.06 | 407.57 |
Data compiled from multiple sources for illustrative purposes. nih.govpsu.edudoeeet.com
While this compound itself is a highly flammable gas, its polymer, polythis compound, has been investigated for different applications. nj.gov Historically, brominated fluorocarbons (halons) were used as effective fire extinguishing agents. However, due to their ozone-depleting properties, their use has been largely phased out. The search results indicate that upon combustion, this compound can produce toxic and corrosive fumes like hydrogen fluoride and bromine compounds. smolecule.com There is no direct evidence in the provided search results to suggest that polythis compound is currently used as a fire extinguishing agent. In fact, safety data for the monomer emphasizes its flammability and the production of hazardous gases in a fire. nj.gov
Functional Group Incorporation and Modification
The reactivity of this compound allows for the incorporation and modification of functional groups. The bromine atom can act as a leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com The carbon-carbon double bond is susceptible to addition reactions. For example, it undergoes reactions such as halogenation and hydrogenation, and the addition of nucleophiles like alkoxides. researchgate.net This reactivity allows for the transformation of the trifluorovinyl group into other functional moieties, expanding the synthetic utility of this compound as a versatile building block in organic chemistry.
Environmental and Safety Considerations in Btfe Research
Environmental Persistence and Atmospheric Behavior
Bromotrifluoroethylene (BTFE) is a halogenated olefin, and like many halogenated organic compounds, its behavior in the environment is a subject of scrutiny. Halogenated hydrocarbons, particularly those containing bromine, can be persistent and may bioaccumulate. nih.govresearchgate.net The environmental fate of such compounds is influenced by processes like photodegradation, deposition, and chemical reactions with atmospheric radicals. nih.gov
BTFE is a colorless gas at room temperature with a boiling point between -2 to 0 °C. smolecule.comnih.govwikipedia.org Its vapors are initially heavier than air, meaning they can spread along the ground and accumulate in low-lying or confined areas. smolecule.comnih.gov While specific data on the biodegradability of BTFE is limited, brominated flame retardants (BFRs) in general are known for their limited biodegradability and tendency to persist in the environment. nih.govresearchgate.net Any release of BTFE into the environment will primarily distribute to the atmosphere. ecetoc.org In the aquatic environment, it is not expected to hydrolyze, adsorb significantly to soils and sediments, or bioaccumulate. ecetoc.org
The atmospheric behavior of BTFE is largely dictated by its chemical structure. The presence of a carbon-carbon double bond makes it susceptible to attack by atmospheric oxidants such as hydroxyl (OH) radicals. This reactivity in the troposphere can lead to its degradation, potentially limiting its atmospheric lifetime compared to fully saturated haloalkanes. wikipedia.org However, the degradation products themselves may be of environmental concern. Thermal decomposition of BTFE can produce toxic and corrosive fumes, including hydrogen fluoride (B91410) and bromine compounds. smolecule.com
Role in Ozone Depletion and Global Warming Potential
The presence of bromine in the this compound molecule is a significant concern due to its potential impact on the stratospheric ozone layer. Bromine is considerably more effective at destroying ozone than chlorine on a per-atom basis. wikipedia.org As a result, brominated substances typically exhibit high Ozone Depletion Potentials (ODPs). wikipedia.orgdcceew.gov.au The ODP of a chemical is a relative measure of its ability to cause ozone degradation compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0. wikipedia.orgdcceew.gov.audcceew.gov.auubc.ca For instance, bromotrifluoromethane (B1217167) (Halon-1301) has an ODP of 10.0. dcceew.gov.audcceew.gov.au
Table 1: Environmental Potential of this compound (BTFE) based on Structural Analogs
| Property | Value | Context and Considerations |
|---|---|---|
| Ozone Depletion Potential (ODP) | Data not available; potentially high | Brominated compounds are generally potent ozone depleters. wikipedia.orgdcceew.gov.au |
| Global Warming Potential (GWP) | Data not available; potentially lower than saturated analogs | The double bond may decrease atmospheric lifetime, reducing GWP. wikipedia.org |
| Atmospheric Fate | Likely degradation by OH radicals | As a volatile organic compound, it is expected to react in the troposphere. |
| Persistence | Data not available | General concern for persistence exists for halogenated organic compounds. nih.gov |
Handling and Storage Protocols in Research Settings
Due to its hazardous properties, strict safety protocols are essential when handling and storing this compound in a research laboratory. BTFE is a highly flammable gas that can ignite spontaneously in air and may form explosive mixtures with air. nih.govnj.govguidechem.com It is also classified as reactive. nj.gov
Handling:
Ventilation: All work with BTFE must be conducted in a well-ventilated area, preferably within a laboratory hood, to minimize inhalation exposure. nj.govchemicalbook.com
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles, and a face shield to protect against splashes. nj.govchemicalbook.comsc.edu For situations with potential overexposure, a NIOSH-approved supplied-air respirator is required. nj.gov Fire-resistant clothing should also be worn. chemicalbook.com
Ignition Sources: All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the work area. nj.govchemicalbook.com Non-sparking tools should be used. nj.govchemicalbook.com
Grounding: Metal containers and transfer equipment should be grounded and bonded to prevent the buildup of static electricity. nj.govcombi-blocks.com
Storage:
Containers: BTFE should be stored in tightly closed, properly labeled containers, such as gas cylinders. nj.govcymitquimica.com Cylinders must be secured to prevent toppling. cymitquimica.com
Location: Storage areas must be cool, dry, and well-ventilated, away from heat and direct sunlight. nj.govchemicalbook.comcymitquimica.com
Incompatibilities: BTFE is incompatible with oxidizing agents (e.g., peroxides, nitrates, chlorine) and should be stored separately. nj.govguidechem.com
Emergency Preparedness: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area. nj.govwindows.net Fire extinguishers suitable for gas fires (e.g., dry chemical, CO2) should be available. nj.gov
Spill and Leak Response: In the event of a leak, the area should be evacuated immediately. nj.govcymitquimica.com All ignition sources must be removed, and the area should be ventilated to disperse the gas. nj.govcymitquimica.com If a cylinder is leaking and cannot be stopped, it should be moved to a safe, open-air location to empty. nj.gov Only personnel with appropriate training and PPE should respond to a leak. cymitquimica.com
Table 2: NFPA 704 Hazard Diamond for this compound
| Hazard | Rating | Description |
|---|---|---|
| Health (Blue) | - | Data not available in searched sources, but contact can irritate skin and eyes; inhalation can irritate the nose and throat. nj.gov |
| Flammability (Red) | 4 | Highly flammable gas which may ignite spontaneously in air. nj.gov |
| Instability/Reactivity (Yellow) | 2 | Moderate. The compound can polymerize spontaneously and may be violently or explosively reactive. nj.govcymitquimica.com |
| Special Hazards (White) | - | No specific rating found. |
Note: The NFPA 704 diamond provides a general overview of hazards for emergency responders. newenv.com Ratings are from the New Jersey Department of Health Hazardous Substance Fact Sheet. nj.gov
Q & A
Q. What safety protocols are critical when handling bromotrifluoroethylene in laboratory settings?
this compound is classified as a hazardous material (Class 2.1 flammable gas, IMDG Code 2419) and requires stringent safety measures. Key protocols include:
- Use of explosion-proof equipment and inert gas purging systems to prevent accidental ignition.
- Storage in sealed, corrosion-resistant containers in well-ventilated areas.
- Mandatory personal protective equipment (PPE): chemical-resistant gloves, face shields, and flame-retardant lab coats.
- Emergency response plans for leaks or exposure, including immediate evacuation and use of self-contained breathing apparatus (SCBA) for cleanup .
Q. What synthetic routes are effective for this compound production?
Common methods include:
- Radical addition reactions : Utilizing bromine radicals (e.g., from Br₂) to functionalize trifluoroethylene precursors under controlled UV irradiation.
- Gas-phase telomerization : Reacting trifluoroethylene with bromine-containing telogens (e.g., CBr₄) at elevated temperatures (150–200°C) to regulate chain length.
- Electrophilic substitution : Bromination of trifluoroethylene derivatives using Lewis acid catalysts (e.g., AlCl₃) in non-polar solvents. Purity is verified via gas chromatography (GC) and NMR spectroscopy .
Q. How can researchers characterize this compound’s purity and structural integrity?
Analytical workflows involve:
- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect volatile impurities and quantify isomer ratios.
- 19F-NMR Spectroscopy : For assessing fluorine environment homogeneity and identifying side products (e.g., bromine substitution at unintended positions).
- FT-IR Spectroscopy : To confirm the presence of C-Br (≈560 cm⁻¹) and C-F (≈1200 cm⁻¹) stretching vibrations. Cross-referencing with NIST spectral libraries (e.g., SRD 69) ensures accuracy .
Advanced Research Questions
Q. What role does this compound play as a cure site monomer in peroxide-curable fluoroelastomers?
this compound introduces bromine atoms into polymer backbones, enabling crosslinking via peroxide-initiated radical mechanisms. Key considerations:
- Cure Site Density : Optimal bromine content (0.1–0.5 mol%) balances crosslinking efficiency with elastomer flexibility.
- Thermal Stability : Post-curing at 200–250°C ensures decomposition of peroxide initiators (e.g., dicumyl peroxide) without degrading the fluoropolymer matrix.
- Mechanical Testing : Tensile strength and compression set measurements validate crosslink uniformity .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in spectral assignments (e.g., overlapping 19F-NMR peaks) require:
- Multidimensional NMR : HSQC or COSY experiments to decouple fluorine and proton signals.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with empirical data.
- Isotopic Labeling : Using deuterated solvents or 13C-labeled precursors to isolate specific resonances. Peer validation through collaborative databases (e.g., PubChem) is advised .
Q. What strategies minimize side reactions during this compound’s incorporation into fluoropolymers?
Mitigation approaches include:
- Temperature Control : Maintaining reactions below 50°C to suppress radical recombination or chain scission.
- Catalyst Optimization : Using transition metal catalysts (e.g., Pd/C) to enhance regioselectivity in copolymerization with tetrafluoroethylene.
- Inhibitor Additives : Introducing trace amounts of hydroquinone to terminate unintended radical pathways. Reaction progress is monitored via in-situ FT-IR or Raman spectroscopy .
Q. How can the FINER criteria improve experimental design for this compound applications?
Applying FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to assess this compound’s stability under proposed reaction conditions.
- Novelty : Targeting understudied applications (e.g., dielectric materials for aerospace).
- Ethical Compliance : Adhering to EPA guidelines for brominated compound disposal.
- Relevance : Aligning with trends in sustainable fluoropolymer design. Hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome) further refine objectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
